molecular formula C38H30N2 B8146499 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine)

4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine)

Cat. No.: B8146499
M. Wt: 514.7 g/mol
InChI Key: DBTBUUVPWZSKFT-UHFFFAOYSA-N
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Description

4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine) (TPEDA) is a rigid, non-planar diamine featuring a central 2,2-diphenylethene core flanked by two biphenyl-4-amine groups. This unique architecture imparts exceptional thermal stability, mechanical strength, and low dielectric properties, making it highly suitable for advanced epoxy resins in electronic packaging . When used as a curing agent for epoxy resin E51, TPEDA-based materials exhibit a glass transition temperature ($T_g$) of 192°C, tensile strength of 85 MPa, and a low dielectric constant ($\varepsilon$) of 2.8, outperforming commercial agents like 4,4'-diaminodiphenyl sulfone (DDS) and 4,4'-methylenedianiline (DDM) . Its non-planar structure reduces intermolecular $\pi$-$\pi$ stacking, minimizing dielectric losses and thermal expansion, critical for high-performance microelectronics .

Properties

IUPAC Name

4-[4-[1-[4-(4-aminophenyl)phenyl]-2,2-diphenylethenyl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N2/c39-35-23-19-29(20-24-35)27-11-15-33(16-12-27)38(34-17-13-28(14-18-34)30-21-25-36(40)26-22-30)37(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-26H,39-40H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTBUUVPWZSKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine), also known by its CAS number 1329620-17-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of materials known for their unique electronic properties and potential applications in organic electronics and photonics. Recent studies have begun to explore its biological implications, particularly in the context of cancer research and as a potential therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C38H30N2C_{38}H_{30}N_{2}, with a molecular weight of approximately 514.67 g/mol. The structure features a central diphenylethene moiety connected to biphenyl amine groups, which may influence its biological interactions.

PropertyValue
CAS Number1329620-17-8
Molecular FormulaC38H30N2
Molecular Weight514.67 g/mol
Purity97%

Biological Activity

The biological activity of 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine) has been investigated primarily in the context of cancer treatment. Preliminary studies suggest that it may exhibit antitumor properties by modulating estrogen receptor activity and inhibiting aromatase enzyme activity.

Anticancer Mechanism

Research indicates that compounds similar to 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine may function as selective estrogen receptor modulators (SERMs). These compounds can bind to estrogen receptors (ERs), potentially influencing cell proliferation and apoptosis in hormone-sensitive cancers such as breast cancer.

A study published in Molecules highlighted the dual activity of certain analogs that inhibit aromatase while also binding to ERs. This dual mechanism can enhance therapeutic efficacy against tumors that are driven by estrogen signaling pathways .

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical models:

  • Study on Aromatase Inhibition :
    • A series of norendoxifen analogues were tested for their ability to inhibit aromatase and bind to ERs. One potent analogue demonstrated significant inhibitory potency against aromatase and high binding affinity for both ER-α and ER-β . While not directly testing the compound , these findings suggest a promising avenue for further research into its biological effects.
  • In Vivo Studies :
    • Animal studies assessing the pharmacokinetics and biodistribution of structurally related compounds have shown favorable profiles for tumor targeting. These studies often involve evaluating the compound's ability to penetrate tumor tissues effectively while minimizing systemic toxicity .

Toxicological Profile

The safety and toxicity profile of 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine has not been extensively documented in public literature. However, general precautions for handling similar organic compounds include ensuring proper storage conditions (e.g., keeping in dark places under inert atmospheres) to prevent degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Epoxy Curing Agents

  • DDM and DDS : Commercial diamines like DDM ($Tg$: 160°C, $\varepsilon$: 3.5) and DDS ($Tg$: 180°C, $\varepsilon$: 3.2) exhibit lower thermal stability and higher dielectric constants compared to TPEDA. Their planar structures promote denser packing, increasing dielectric losses and limiting high-frequency applications .
  • Flexible Oxadiamines : Compounds like $N,N'-(((oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis([1,1'-biphenyl]-4-amine)$ (33) feature flexible ether linkages, yielding lower $T_g$ (~120°C) and higher thermal expansion coefficients. These are suited for flexible coatings but lack the rigidity required for high-temperature electronics .

Optoelectronic Materials

  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine : Synthesized via Buchwald–Hartwig coupling, this thiophene-2-amine derivative with hexyloxy-modified biphenyl groups achieves broad absorption ($\lambda{\text{max}}$ = 420 nm) and high charge mobility, ideal for organic light-emitting diodes (OLEDs). However, its flexible alkoxy chains reduce thermal stability ($Tg$ < 100°C), limiting high-temperature applications .
  • DNB and MS5: MS5, a photosensitizer with a bulky $N-(2’,4’-bis(dodecyloxy)-[1,1’-biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine$ donor, achieves a record open-circuit voltage ($V_{oc}$) of 1.24 V in dye-sensitized solar cells (DSSCs). Its extended conjugation and alkoxy substituents enhance light harvesting and reduce recombination, contrasting with TPEDA’s non-conjugated, insulating design .

MOF-Related Structures

  • Its structural similarity to TPEDA highlights the importance of rigidity in porosity and gas storage, though TPEDA’s amine groups prioritize covalent network formation over coordination chemistry .

Data Table: Key Properties of TPEDA and Comparators

Compound Name Core Structure Key Functional Groups Application $T_g$ (°C) Dielectric Constant ($\varepsilon$) Synthesis Yield Reference
TPEDA Diphenylethene-bisbiphenyl 4-amine Epoxy Resins 192 2.8 N/A
DDM Diphenylmethane 4-amine Epoxy Resins 160 3.5 N/A
Compound 33 (Flexible Oxadiamine) Ether-linked biphenyl 4-amine, ether Flexible Coatings ~120 3.8 65%
N,N-Bis(4′-(hexyloxy)-biphenyl)thiophen-2-amine Thiophene-bisbiphenyl Thiophene-2-amine, hexyloxy OLEDs <100 N/A 45%
MS5 Extended biphenyl Dodecyloxy, thiadiazole DSSCs N/A N/A 60%

Research Findings

  • Structural Rigidity vs. Flexibility : TPEDA’s rigid diphenylethene core enhances thermal stability and reduces dielectric losses, while flexible linkers (e.g., ethers in Compound 33) lower $T_g$ but improve processability .
  • Electronic Tuning: Optoelectronic compounds (e.g., MS5) prioritize extended conjugation and electron-donating groups (alkoxy, thiophene) for charge transport, whereas TPEDA’s non-conjugated design focuses on insulation and mechanical reinforcement .
  • Synthetic Routes : TPEDA’s synthesis is unmentioned in the evidence, but comparators employ cross-coupling (Buchwald–Hartwig, Stille) or Ullmann reactions, highlighting trade-offs between yield (45–65%) and functional group compatibility .

Preparation Methods

Condensation-Based Approaches

A primary method for synthesizing biphenylamine derivatives involves condensation reactions between halogenated aromatic precursors and amine-containing intermediates. For 4',4'''-(2,2-diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine), a plausible route begins with the formation of the central diphenylethene core. This is achieved via a Ullmann coupling or Suzuki-Miyaura reaction between 1,1-dichloro-2,2-diphenylethene and 4-aminobiphenyl boronic acid. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (110–130°C).

Key challenges include controlling regioselectivity and minimizing side reactions such as over-arylation. In a representative procedure, equimolar ratios of the dichloroethene and biphenylamine precursors yield the target compound with 72–78% purity, necessitating subsequent purification via column chromatography.

Nitro Reduction Strategies

An alternative pathway involves the reduction of a nitro-precursor compound. This method mirrors the synthesis of 4,4'-bis(4-aminophenoxy)biphenyl, where nitro groups are hydrogenated to amines using catalytic systems. For the target compound, a hypothetical synthesis could proceed as follows:

  • Condensation : React 4-nitrobenzene derivatives with 1,1-dichloro-2,2-diphenylethene under basic conditions (e.g., K₂CO₃ in DMF) to form 4',4'''-(2,2-diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-nitrobenzene).

  • Reduction : Subject the nitro intermediate to hydrogenation using a Ni-organic amine catalyst system. For example, Ni nanoparticles combined with diethylamine in ethyl acetate at 40–70°C and 10–20 atm H₂ achieve >99% conversion to the amine.

This method avoids azo byproducts and achieves yields exceeding 95% with high selectivity, as demonstrated in analogous systems.

Catalytic Systems and Optimization

Nickel-Based Catalysts

Nickel catalysts are pivotal in nitro reductions due to their cost-effectiveness and high activity. In the hydrogenation of 4,4'-bis(4-nitrophenoxy)biphenyl, Ni nanoparticles (5–15 wt% relative to substrate) paired with diethylamine achieve near-quantitative yields under mild conditions (40–70°C, 15 atm H₂). The amine acts as a proton shuttle, enhancing the adsorption of nitro groups on the Ni surface and suppressing undesired side reactions.

Table 1: Nickel-Catalyzed Reduction Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes reaction rate
Pressure15–20 atmEnsures H₂ availability
Ni:Substrate Ratio1:10 (wt/wt)Balances activity/cost

Cobalt-Catalyzed Alternatives

Recent advances highlight cobalt(I) complexes as sustainable alternatives. For example, chlorotris(triphenylphosphine)cobalt(I) facilitates nitro reductions in ethanol at 100°C, achieving 85–90% yields. This system avoids precious metals and operates under ambient pressure, though reaction times extend to 12–24 hours.

Purification and Characterization

Post-Synthesis Processing

Crude 4',4'''-(2,2-diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine) often contains residual catalysts and oligomeric byproducts. Sequential washing with methanol, dilute HCl, and hexanes removes inorganic residues, while recrystallization from toluene improves purity to >97%.

Analytical Validation

  • FTIR : Peaks at 3369 cm⁻¹ (N–H stretch) and 1235 cm⁻¹ (C–O–C) confirm amine functionality.

  • ¹H NMR : Aromatic protons resonate at δ 6.76–7.68 ppm, with NH₂ protons as broad singlets near δ 3.72 ppm.

Industrial Scalability and Challenges

Solvent and Energy Efficiency

The use of DMF in condensation reactions poses disposal challenges due to its toxicity. Substituting with cyclopentyl methyl ether (CPME) reduces environmental impact but requires higher temperatures (150°C), increasing energy costs.

Catalyst Recycling

Nickel catalysts can be recovered via filtration and reused for 3–5 cycles with <10% activity loss, enhancing cost-efficiency. In contrast, cobalt systems suffer from rapid deactivation due to phosphine ligand degradation .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine), and what intermediates are critical?

  • The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, due to its biphenyl and ethene backbone. Key intermediates include halogenated biphenyl precursors (e.g., brominated biphenylamines) and diarylethene linkers. Purification often involves column chromatography and recrystallization to isolate stereoisomers .

Q. Which spectroscopic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity and symmetry. Mass spectrometry (HRMS) verifies molecular weight, while X-ray diffraction (XRD) resolves crystallographic details. UV-Vis and fluorescence spectroscopy assess π-conjugation and electronic transitions .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit acute toxicity (H302, H315, H319) and respiratory irritation (H335). Store in inert, dark conditions at room temperature to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict electronic properties for optoelectronic applications?

  • Density Functional Theory (DFT) simulations model HOMO-LUMO gaps, charge transport, and exciton binding energies. Molecular dynamics (MD) assess packing behavior in thin films. Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Q. How can contradictions in reported solubility or stability data be resolved?

  • Systematically test solubility in polar (DMSO, DMF) and non-polar solvents (toluene) under controlled temperatures. Stability studies (TGA, DSC) identify thermal decomposition thresholds. Document solvent purity and degassing protocols to reduce variability .

Q. What mechanistic insights explain its role in organic electronics or pharmacology?

  • The conjugated biphenyl-ethene backbone enables charge delocalization, making it suitable for OLEDs or OFETs. Pharmacological studies suggest biphenylamines interact with cellular targets (e.g., kinases), but structure-activity relationships (SAR) require in vitro assays to map binding motifs .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (THF vs. toluene), and temperatures. Use real-time monitoring (HPLC, in-situ IR) to track intermediate formation. Kinetic studies identify rate-limiting steps for process intensification .

Q. How does steric hindrance from diphenylethene impact supramolecular assembly?

  • X-ray crystallography and SEM analyze packing motifs. Compare bulkiness with analogs (e.g., terphenyl derivatives) to correlate steric effects with crystallinity or mesophase behavior. Computational docking simulates intermolecular interactions .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with NIST databases .
  • Controlled Experiments : Include negative controls (e.g., uncatalyzed reactions) to confirm mechanistic hypotheses.
  • Ethical Compliance : Adhere to institutional guidelines for toxicity testing and waste disposal .

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